Isosilybin A

Catalog No.
S644073
CAS No.
142796-21-2
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosilybin A

CAS Number

142796-21-2

Product Name

Isosilybin A

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

FDQAOULAVFHKBX-HKTJVKLFSA-N

SMILES

Array

Synonyms

(2r,3r)-3,5,7-Trihydroxy-2-[(2r,3r)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone; mixture

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The exact mass of the compound Isosilybin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Flavonolignans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isosilybin A is a highly purified, specific diastereomer (2R, 3R, 7'R, 8'R) of the flavonolignan complex found in Silybum marianum [1]. As a critical component of the silymarin extract, it is primarily procured as a high-purity analytical standard for the quantitative profiling of botanical extracts and as a discrete bioactive precursor for pharmacokinetic and metabolic studies [2]. Unlike crude silymarin or silibinin mixtures, pure Isosilybin A enables precise resolution of stereochemistry-dependent biological activities, such as its targeted role as a PPAR-gamma agonist and its specific metabolic clearance profile [3].

Substituting pure Isosilybin A with crude silymarin, silibinin, or its diastereomer Isosilybin B introduces severe confounding variables in both analytical and pharmacological workflows [1]. Stereochemistry dictates profound differences in pharmacokinetics and drug-drug interaction liabilities; for instance, Isosilybin A exhibits significantly higher metabolic clearance and markedly lower CYP3A4 inhibition compared to Isosilybin B [2]. Consequently, utilizing an isomeric mixture for in vitro assays or pharmacokinetic modeling will yield averaged, irreproducible data, masking the distinct metabolic and receptor-binding profile unique to the 7'R, 8'R configuration [3].

Stereoselective CYP3A4 Inhibition: Low DDI Liability vs. Isosilybin B

In comparative microsomal screening, Isosilybin A demonstrates significantly lower inhibition of the CYP3A4 enzyme compared to its diastereomer Isosilybin B. While Isosilybin B inhibits CYP3A4 with an IC50 of approximately 60 uM, Isosilybin A exhibits an IC50 > 100 uM[1].

Evidence DimensionCYP3A4 Inhibition (IC50)
Target Compound Data> 100 uM (Isosilybin A)
Comparator Or Baseline~ 60 uM (Isosilybin B)
Quantified DifferenceIsosilybin A exhibits substantially lower CYP3A4 inhibition, indicating reduced drug interaction liability.
ConditionsHuman liver and intestinal microsomes using midazolam 1'-hydroxylation probe

Procuring the pure 'A' isomer is critical for formulation studies where minimizing CYP-mediated drug-drug interactions is a primary objective.

Stereoselective Metabolic Clearance Rates

Pharmacokinetic evaluations reveal distinct stereoselective clearance rates among flavonolignan diastereomers. Isosilybin A is cleared significantly faster than Isosilybin B in vivo, highlighting the necessity of using pure isomers for accurate metabolic tracking [1].

Evidence DimensionMetabolic Clearance Rate
Target Compound DataSignificantly higher clearance rate
Comparator Or BaselineLower clearance rate (Isosilybin B)
Quantified DifferenceStereoselective divergence in clearance kinetics between the 7'R, 8'R and 7'S, 8'S configurations.
ConditionsIn vivo pharmacokinetic profiling in healthy volunteers

Using an isomeric mixture instead of pure Isosilybin A will result in biphasic or inaccurate PK models, necessitating the pure standard for precise metabolic tracking.

Unique PPAR-gamma Agonism and Cholesterol Efflux Induction

Isosilybin A is identified as a specific flavonolignan PPAR-gamma agonist. It concentration-dependently induces cholesterol efflux with an EC50 of 4.1 uM, mimicking the effects of established synthetic agonists like pioglitazone (10 uM)[1].

Evidence DimensionCholesterol Efflux Induction (EC50)
Target Compound Data4.1 uM (Isosilybin A)
Comparator Or Baseline10 uM (Pioglitazone)
Quantified DifferenceIsosilybin A demonstrates potent PPAR-gamma activation comparable to synthetic therapeutics.
ConditionsIn vitro cholesterol efflux assay (1 to 30 uM concentration range)

Buyers targeting metabolic syndrome or PPAR-gamma pathways must select Isosilybin A over other silymarin constituents lacking this specific agonistic activity.

Potent Monophenolase Inhibition for Dermatological Formulations

Isosilybin A acts as a mixed-type inhibitor of tyrosinase, exhibiting a strong inhibitory effect on monophenolase activity with a Ki of 1.1 uM and an IC50 ranging from 1.7 to 7.6 uM, outperforming crude botanical extracts [1].

Evidence DimensionTyrosinase Monophenolase Inhibition (Ki)
Target Compound Data1.1 uM (Isosilybin A)
Comparator Or BaselineCrude silymarin extracts (broad, non-specific inhibition)
Quantified DifferenceHigh-affinity specific binding to polyphenol oxidase 2.
ConditionsMushroom tyrosinase assay using L-Tyrosine substrate

Provides a quantifiable, high-affinity baseline for procuring Isosilybin A as a pure active ingredient in cosmetic and dermatological research.

Quantitative QA/QC of Botanical Extracts

Utilizing Isosilybin A as a primary reference standard for uHPLC-DAD and qNMR assays to accurately quantify the silymarin complex in Silybum marianum products, avoiding diastereomeric overlap[1].

Stereospecific Pharmacokinetic Modeling

Employing pure Isosilybin A in ADME/Tox screening to determine accurate clearance rates and metabolic pathways, free from the confounding low-clearance profile of Isosilybin B [2].

Low-DDI Formulation Development

Selecting Isosilybin A for therapeutic or nutraceutical formulations where avoiding CYP3A4 inhibition is critical to preventing herb-drug interactions [3].

PPAR-gamma Targeted Metabolic Research

Utilizing the compound as a natural PPAR-gamma agonist for in vitro models of cholesterol efflux and metabolic regulation, leveraging its specific EC50 of 4.1 uM [4].

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 Da

Monoisotopic Mass

482.12129689 Da

Heavy Atom Count

35

UNII

HHN3Q9H3DK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

142796-21-2

Wikipedia

Isosilybin a
Isosilybin

Dates

Last modified: 04-14-2024
El-Elimat, Tamam; Raja, Huzefa A.; Graf, Tyler N.; Faeth, Stanley H.; Cech, Nadja B.; Oberlies, Nicholas H.; Flavonolignans from Aspergillus iizukae, a fungal endophyte of milk thistle (Silybum marianum), Journal of Natural Products, 772, 193-199. DOI:10.1021/np400955q PMID:24456525

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